N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide
Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide, also known as TAK-915, is a novel small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. In
Mechanism of Action
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is highly expressed in the brain regions involved in cognitive function (Kawamoto et al., 2017). GPR40 is known to regulate synaptic plasticity, which is critical for learning and memory processes. By blocking GPR40, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide is believed to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the survival and growth of neurons (Nakashima et al., 2018). BDNF is known to play a crucial role in synaptic plasticity and learning and memory processes. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function (Kawamoto et al., 2017).
Advantages and Limitations for Lab Experiments
One advantage of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide is its high selectivity for GPR40, which reduces the risk of off-target effects. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide has also shown good pharmacokinetic properties, including good oral bioavailability and brain penetration (Kawamoto et al., 2017). However, one limitation of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several potential future directions for the development of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide. One direction is to optimize the chemical structure of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide to improve its potency and selectivity. Another direction is to investigate the potential of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide in other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to understand the long-term effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide on cognitive function and to determine the optimal dosing regimen for clinical use.
Conclusion:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide is a promising small molecule that has shown potential in preclinical models of cognitive impairment. Its high selectivity for GPR40 and good pharmacokinetic properties make it an attractive candidate for further development as a treatment for cognitive disorders. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
Scientific Research Applications
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide has been extensively studied in preclinical models of cognitive impairment. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide was shown to improve cognitive function in a rat model of age-related cognitive decline (Nakashima et al., 2018). The authors reported that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-nitro-2-furamide improved learning and memory performance in the Morris water maze test, a widely used behavioral test for assessing spatial learning and memory.
properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-8-2-3-9-10(7-16)15(23-12(9)6-8)17-14(19)11-4-5-13(22-11)18(20)21/h4-5,8H,2-3,6H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHQOHXPARWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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